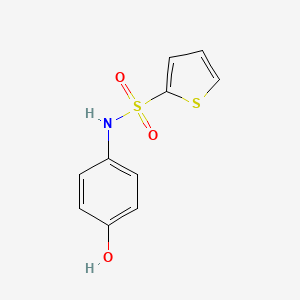
N-(4-hydroxyphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxyphenyl)thiophene-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)thiophene-2-sulfonamide typically involves the following steps:
Thiophene-2-sulfonyl chloride: is reacted with 4-aminophenol in the presence of a base such as triethylamine to form the intermediate 4-(thiophene-2-sulfonylamino)phenol .
The intermediate is then subjected to sulfonation using chlorosulfonic acid to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Hydroxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Quinone Derivatives: Resulting from the oxidation of the hydroxy group.
Amines: Resulting from the reduction of the sulfonamide group.
Substituted Thiophenes: Resulting from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(4-Hydroxyphenyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the sulfonamide group can interact with enzymes and receptors. The thiophene ring contributes to the compound's stability and reactivity.
Comparación Con Compuestos Similares
N-(4-Hydroxyphenyl)thiophene-2-sulfonamide is unique due to its specific structural features. Similar compounds include:
N-(4-Hydroxyphenyl)glycine: Used as a photographic developing agent.
Fenretinide: A retinoid derivative with potential anticancer properties.
These compounds share the hydroxyphenyl group but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S2/c12-9-5-3-8(4-6-9)11-16(13,14)10-2-1-7-15-10/h1-7,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDVEIUPYUUGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
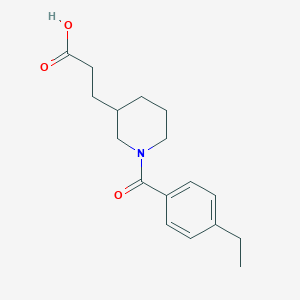
![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)
![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)
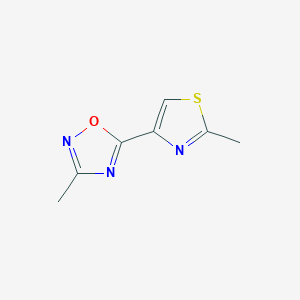
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)
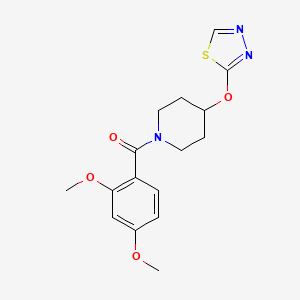
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide](/img/structure/B2824673.png)
![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)
![methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2824677.png)
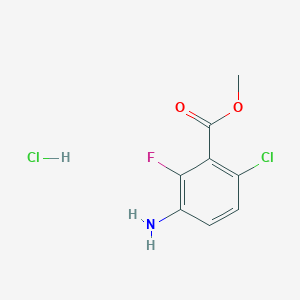
![N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2824680.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824681.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

